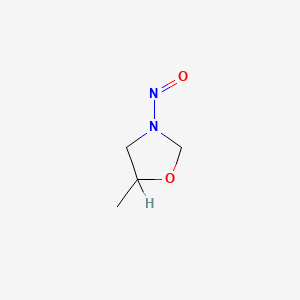

5-Methyl-3-nitrosooxazolidine

Description

Contextualization within N-Nitroso Compound Chemistry

N-nitroso compounds are a broad class of organic molecules characterized by the presence of a nitroso functional group (-N=O) attached to a nitrogen atom. aquigenbio.comwikipedia.org These compounds are notable for their diverse applications in organic synthesis, where they can act as nitrosating agents, oxidizing agents, and precursors to nitrogen-containing heterocycles. aquigenbio.com The reactivity of N-nitroso compounds has been a subject of extensive study, with research focusing on their structure, reactivity, and synthetic applications. acs.orgmit.edu

5-Methyl-3-nitrosooxazolidine, as a member of this class, is of interest for its potential role in such chemical transformations. The chemistry of N-nitroso compounds is complex, and their reactivity can be influenced by the nature of the substituents on the nitrogen atom. acs.orgmit.eduresearchgate.net In the case of this compound, the nitroso group is part of a heterocyclic ring system, which can influence its chemical behavior. Research into cyclic nitrosamines, including those with oxygen in the ring like nitrosooxazolidines, contributes to a deeper understanding of this class of compounds. oup.com

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and are found in a vast array of natural products, pharmaceuticals, and materials. uou.ac.in The oxazolidine (B1195125) ring, a five-membered heterocycle containing both nitrogen and oxygen, is a versatile scaffold in medicinal and synthetic chemistry. nih.govajrconline.org Derivatives of oxazolidine have been investigated for a wide range of biological activities. ajrconline.orgajchem-a.com

The presence of the 5-methyl group and the 3-nitroso group on the oxazolidine ring of this compound makes it a specific derivative of interest for synthetic and mechanistic studies. The synthesis of oxazolidine derivatives can be achieved through various methods, including the condensation of 2-aminoalcohols with aldehydes and ketones. wikipedia.org The introduction of a nitroso group adds another layer of chemical functionality, opening up avenues for further reactions and the synthesis of more complex heterocyclic systems. odu.edu Research into compounds like this compound helps to expand the toolbox of synthetic chemists and contributes to the development of novel heterocyclic structures with potential applications in various fields of chemical science. openmedicinalchemistryjournal.comorganic-chemistry.org

Structure

3D Structure

Properties

CAS No. |

35631-27-7 |

|---|---|

Molecular Formula |

C4H8N2O2 |

Molecular Weight |

116.12 g/mol |

IUPAC Name |

5-methyl-3-nitroso-1,3-oxazolidine |

InChI |

InChI=1S/C4H8N2O2/c1-4-2-6(5-7)3-8-4/h4H,2-3H2,1H3 |

InChI Key |

XNOOYCHPRQVDCU-UHFFFAOYSA-N |

SMILES |

CC1CN(CO1)N=O |

Canonical SMILES |

CC1CN(CO1)N=O |

Synonyms |

N-nitroso-5-methyl-1,3-oxazolidine NNMOZ |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of 5 Methyl 3 Nitrosooxazolidine

Direct Nitrosation Routes

The synthesis of 5-Methyl-3-nitrosooxazolidine can be achieved through the direct nitrosation of its corresponding amine precursor. This method involves the introduction of a nitroso group to the nitrogen atom of the oxazolidine (B1195125) ring.

The immediate precursor for the formation of this compound is 5-methyloxazolidine. This secondary amine undergoes a nitrosation reaction to yield the N-nitroso compound.

The nitrosation of the precursor amine is typically carried out using a nitrosating agent. The rate of this reaction is significantly influenced by the concentration of both the amine and the nitrosating agent. europa.eu A common method involves the use of nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) in an acidic environment. The pH of the solution is a critical factor; low pH increases the concentration of the active nitrosating species, dinitrogen trioxide (N₂O₃), which forms from two molecules of nitrous acid. europa.eu However, a lower pH also decreases the concentration of the unprotonated, reactive form of the amine. europa.eu Consequently, the optimal pH for nitrosation is a balance between these two opposing effects.

Formation from Precursor Compounds in Complex Chemical Systems

This compound has been identified as a potential contaminant in various industrial and commercial products, where it can form from the reaction of specific precursor molecules.

The formation of this compound in complex systems, such as commercial cutting fluids, has been observed. europa.eu Its presence is linked to the existence of the alkanolamine 1-amino-2-propanol and formaldehyde. europa.eu These compounds can react to form the heterocyclic intermediate, 5-methyloxazolidine. europa.eu In the presence of a nitrosating agent, this intermediate can then be converted to this compound. europa.eu

The kinetics of N-nitroso compound formation are generally second order with respect to nitrous acid. europa.eunih.gov The mechanism for the formation of this compound in a multi-component system involves the initial reaction of 1-amino-2-propanol with an aldehyde like acetaldehyde (B116499) (which can be formed from the nitrosation of ethanolamine) to produce 5-methyloxazolidine. europa.eu This is followed by the nitrosation of the newly formed secondary amine. The rate of formation is dependent on the concentrations of the precursors and the pH of the system. europa.eunih.gov

Inhibitors of this compound Formation

The formation of N-nitroso compounds can be inhibited by certain substances that compete for the nitrosating agent. Ascorbic acid (vitamin C) is a well-documented inhibitor of nitrosamine (B1359907) formation. europa.eu It functions by reducing the nitrosating species, thereby preventing the nitrosation of the amine.

Data Tables

Table 1: Precursors and Inhibitors of this compound Formation

| Role | Compound Name |

| Precursor Alkanolamine | 1-Amino-2-propanol |

| Precursor Aldehyde | Formaldehyde |

| Precursor Amine | 5-Methyloxazolidine |

| Nitrosating Agent | Sodium Nitrite |

| Inhibitor | Ascorbic Acid |

Chemical Reactivity and Transformation Mechanisms of 5 Methyl 3 Nitrosooxazolidine

General Principles of N-Nitroso Group Reactivity

The N-nitroso group (-N=O) is a versatile functional group that significantly influences the chemical properties of the molecule to which it is attached. Its reactivity stems from the electronic nature of the nitroso moiety and its ability to participate in a variety of chemical transformations.

The N-nitroso group exhibits dual reactivity, capable of acting as both an electrophile and a nucleophile. The nitrogen atom of the nitroso group is electron-deficient and can be attacked by nucleophiles, while the oxygen atom possesses lone pairs of electrons and can react with electrophiles. This ambiphilic character allows N-nitroso compounds to engage in a diverse range of reactions.

Under acidic conditions, the oxygen atom of the N-nitroso group can be protonated, enhancing the electrophilicity of the nitrogen atom. This activation makes the molecule more susceptible to nucleophilic attack. Conversely, the nitrogen atom can also exhibit nucleophilic character, particularly in reactions with strong electrophiles.

N-nitroso compounds, including 5-Methyl-3-nitrosooxazolidine, are often utilized as reactive intermediates in organic synthesis. The N-nitroso group can be readily introduced and subsequently transformed into other functional groups, making it a valuable synthetic tool.

One of the key reactions of N-nitroso compounds is their ability to generate diazonium ions under acidic conditions. These diazonium ions are highly reactive intermediates that can undergo a variety of transformations, including substitution and elimination reactions, to form a wide array of products. This reactivity is central to the synthetic utility of N-nitroso compounds.

Ring-Opening Reaction Pathways

The strained oxazolidine (B1195125) ring in this compound is susceptible to cleavage under both acidic and basic conditions. The presence of the N-nitroso group plays a crucial role in modulating the mechanism and outcome of these ring-opening reactions.

In the presence of acid, the this compound ring is prone to hydrolysis. The reaction is initiated by the protonation of either the oxygen atom of the oxazolidine ring or the oxygen atom of the N-nitroso group. Protonation of the ring oxygen weakens the C-O bond, facilitating nucleophilic attack by water.

A plausible mechanism involves the following steps:

Protonation: The acid catalyst protonates the oxygen atom of the oxazolidine ring, making it a better leaving group.

Nucleophilic Attack: A water molecule attacks one of the electrophilic carbon atoms of the ring (C2 or C5). The attack is likely to occur at the carbon atom that can better stabilize a partial positive charge.

Ring Cleavage: The C-O bond breaks, leading to the opening of the oxazolidine ring.

Deprotonation and Rearrangement: Subsequent deprotonation and rearrangement steps lead to the formation of the final products.

For the structurally similar compound N-nitroso-2,2,5-trimethyl-1,3-oxazolidine, acid-catalyzed hydrolysis has been reported to yield 2-amino-2-methyl-1-propanol and nitrous acid. By analogy, the acid-catalyzed hydrolysis of this compound is expected to produce 1-amino-2-propanol and nitrous acid.

Table 1: Predicted Products of Acid-Catalyzed Ring Opening of this compound

| Reactant | Conditions | Predicted Products |

| This compound | Acidic (e.g., HCl) | 1-Amino-2-propanol, Nitrous Acid |

Under basic conditions, the ring-opening of this compound is also observed. The mechanism in a basic medium differs significantly from the acid-catalyzed pathway and typically involves the removal of a proton from the carbon atom adjacent to the nitrogen of the N-nitroso group.

A proposed mechanism for the base-mediated decomposition is as follows:

Proton Abstraction: A base abstracts a proton from the carbon at the 5-position, which is activated by the adjacent nitrogen atom.

Electron Rearrangement: The resulting carbanion initiates a series of electron rearrangements.

Ring Cleavage: This rearrangement leads to the cleavage of the C-O bond and the fragmentation of the oxazolidine ring.

For the related compound N-nitroso-2,2,5-trimethyl-1,3-oxazolidine, base-mediated decomposition reportedly produces acetone and methylamine. Following this precedent, the base-mediated ring opening of this compound would be expected to yield acetaldehyde (B116499) and methylamine.

Table 2: Predicted Products of Base-Mediated Ring Opening of this compound

| Reactant | Conditions | Predicted Products |

| This compound | Basic (e.g., NaOH) | Acetaldehyde, Methylamine |

The ring cleavage of this compound under both acidic and basic conditions leads to the formation of smaller, functionalized molecules. These products can themselves be valuable starting materials or intermediates for further synthetic transformations.

Under acidic conditions, the formation of 1-amino-2-propanol provides a bifunctional molecule with both an amino and a hydroxyl group. Nitrous acid, the other product, is a well-known nitrosating agent and can participate in further reactions.

In the presence of a base, the generation of acetaldehyde and methylamine offers simple building blocks for various organic syntheses. Acetaldehyde is a versatile electrophile, while methylamine is a common nucleophile. The specific derivative products formed will depend on the subsequent reaction conditions and the presence of other reagents.

Reductive and Oxidative Transformations

The N-nitroso functional group is susceptible to both reduction and oxidation, leading to a variety of transformation products. The stability of the oxazolidine ring and the influence of the methyl group at the 5-position play a crucial role in the pathways of these reactions.

The reduction of N-nitrosamines is a well-established transformation that typically leads to the corresponding hydrazine or amine. For N-nitrosooxazolidines, reductive cleavage of the N-N bond is a common pathway. While specific studies on this compound are not extensively documented, research on analogous compounds provides insight into the likely mechanisms.

Common reductive processes for N-nitrosamines include catalytic hydrogenation and reduction with metal hydrides. For the related compound N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine, reductive demethylation has been observed using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) in anhydrous ether. The primary product of this reaction is the corresponding secondary amine, 2,2,5-trimethyl-1,3-oxazolidine, with methane as a gaseous byproduct. The mechanism involves a two-electron reduction of the nitroso group to form the secondary amine, while the methyl substituents on the oxazolidine ring remain intact.

Table 1: Reductive Transformation of a Structurally Similar N-Nitrosooxazolidine

| Reagent/Conditions | Primary Product | Byproduct | Mechanistic Detail |

| Catalytic hydrogenation (H₂/Pd-C) | 2,2,5-Trimethyl-1,3-oxazolidine | Methane | Two-electron reduction of the nitroso group. |

| Lithium aluminum hydride (LiAlH₄) in anhydrous ether | 2,2,5-Trimethyl-1,3-oxazolidine | Methane | Two-electron reduction of the nitroso group. |

Data based on the reactivity of N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine, a structurally related compound.

It is plausible that this compound would undergo a similar reductive cleavage of the N-NO bond to yield 5-methyloxazolidine under similar conditions. The mechanism would likely involve the initial coordination of the reducing agent to the oxygen atom of the nitroso group, followed by hydride transfer and subsequent cleavage of the N-N bond.

The oxidative degradation of N-nitrosamines can proceed through various pathways, including photochemical decomposition and reaction with chemical oxidizing agents. These reactions can lead to the formation of a range of products, including the corresponding nitramine, as well as ring-opened products.

For N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine, oxidative degradation has been studied using potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). With KMnO₄ at a pH of 1.5–3.0 and 25°C, the major product is the 3-keto-oxazolidine with a yield of 62%, along with byproducts such as CO₂ and NOₓ gases. When using 30% H₂O₂ at neutral pH and 40–60°C, formaldehyde is a major product (18% yield) with traces of acetic acid. In these reactions, oxidation preferentially occurs at the methyl groups adjacent to the nitroso moiety, leading to ketone formation.

Table 2: Oxidative Degradation of a Structurally Similar N-Nitrosooxazolidine

| Reagent/Conditions | Major Product(s) | Yield (%) | Byproducts | Mechanistic Detail |

| KMnO₄ (0.1 M), pH 1.5–3.0, 25°C | 3-Keto-oxazolidine | 62 | CO₂, NOₓ gases | Preferential oxidation at adjacent methyl groups. |

| H₂O₂ (30%), Neutral pH, 40–60°C | Formaldehyde | 18 | Acetic acid (traces) |

Data based on the reactivity of N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine, a structurally related compound.

Given the structure of this compound, it is conceivable that oxidative degradation would similarly target the positions alpha to the nitroso group, potentially leading to the formation of a lactam (an amide within the ring) or other oxidized species. Photochemical degradation is another relevant pathway for N-nitrosamines, often proceeding via homolytic cleavage of the N-NO bond upon absorption of UV light, leading to the formation of radicals that can undergo further reactions.

Theoretical Studies on Reaction Intermediates and Transition States

Theoretical studies on the electronic structure of N-nitrosamines indicate that the N-N bond is relatively weak and polarized, which contributes to its chemical reactivity. The planarity of the N-nitroso group and the rotational barrier around the N-N bond are key factors influencing their stability and reactivity.

For the reductive cleavage, theoretical calculations can model the approach of the reducing agent and map the potential energy surface for the N-N bond scission. Such studies can help to elucidate the role of the solvent and the nature of the transition state. Similarly, for oxidative degradation, computational models can be used to investigate the initial site of attack by the oxidant and the subsequent reaction pathways leading to the observed products. These studies can also predict the relative stability of various potential intermediates and help to rationalize the observed product distributions.

The presence of the methyl group at the 5-position of the oxazolidine ring in this compound would be expected to influence the stereochemistry of its reactions. Theoretical studies could provide valuable information on the preferred conformations of the molecule and how this influences its interaction with other reagents.

Spectroscopic and Advanced Analytical Characterization of 5 Methyl 3 Nitrosooxazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 5-Methyl-3-nitrosooxazolidine in solution. It provides critical information about the molecular framework and the dynamic processes it undergoes.

The N-nitroso group in this compound introduces the phenomenon of rotational isomerism due to the restricted rotation around the N-N bond. This results in the existence of two distinct isomers, designated as E and Z. The E and Z nomenclature is used to describe the stereochemistry around the partially double-bonded N-N axis, analogous to the system used for alkenes. srce.hr

In cyclic nitrosamines like this compound, the interconversion between the E and Z rotamers can be slow on the NMR timescale at room temperature, allowing for the observation of separate signals for each isomer. cdnsciencepub.com The relative populations of these isomers are influenced by steric and electronic effects within the molecule. For instance, in related N-nitrosooxazolidines, the E rotamer has been found to be predominant. researchgate.net The energy barrier to this rotation can be determined by variable temperature NMR studies, which involve monitoring the coalescence of the distinct signals of the two isomers as the temperature is increased. cdnsciencepub.com Density functional theory (DFT) calculations have also been employed to investigate the structures, energies, and rotational barriers of these isomers, providing theoretical support to the experimental observations. researchgate.net

The conformation of the five-membered oxazolidine (B1195125) ring itself is typically a non-planar, puckered structure, often resembling an envelope or twisted conformation to minimize steric strain. The presence and orientation of the methyl group at the C-5 position further influence the preferred conformation and the relative stability of the E and Z isomers.

Table 1: Key Aspects of Rotational Isomerism in this compound

| Feature | Description |

| Isomers | E (trans) and Z (cis) rotational isomers due to restricted N-N bond rotation. |

| Observation | Distinct signals for each isomer may be observed in NMR spectra at room temperature. |

| Predominant Isomer | The E isomer is often more stable and predominant in similar cyclic nitrosamines. researchgate.net |

| Energy Barrier | The activation energy for interconversion can be determined by coalescence temperature measurements in variable temperature NMR experiments. cdnsciencepub.com |

| Ring Conformation | The oxazolidine ring adopts a puckered conformation, such as an envelope, to relieve strain. |

A comprehensive understanding of the structure of this compound is achieved through the application of both one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: The ¹H NMR spectrum provides information on the chemical environment of the protons, their multiplicity (splitting patterns), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical shifts, which are indicative of their bonding environment. For this compound, separate sets of signals for the E and Z isomers can often be resolved in both ¹H and ¹³C spectra. cdnsciencepub.com

2D NMR: Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals observed in the 1D spectra and for elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds. emerypharma.comresearchgate.net It is instrumental in tracing the proton-proton connectivity within the oxazolidine ring and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com It provides a definitive link between the ¹H and ¹³C assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are bonded. rsc.org This is particularly powerful for differentiating between the E and Z isomers by observing through-space interactions between the nitroso-oxygen and specific protons on the oxazolidine ring. cdnsciencepub.com

These combined NMR techniques allow for the complete and unambiguous assignment of all proton and carbon signals for both the E and Z isomers of this compound, providing a detailed picture of its molecular structure in solution. libretexts.orgcreative-biostructure.com

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of this compound, as well as for its detection and quantification in various matrices.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the elemental composition of the molecule, thereby confirming the molecular formula of this compound as C₄H₈N₂O₂. nih.govuni.lu This technique is essential for distinguishing the compound from other isomers or compounds with the same nominal mass. HRMS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures, offering both high selectivity and sensitivity. rsc.org

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. etamu.edu In the context of analytical research, GC-MS can be employed to identify and quantify this compound in various samples. mdpi.comtesisenred.netphcogj.comnotulaebotanicae.ro The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. etamu.edu The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint. phcogj.com The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of this compound. mdpi.com

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value/Information | Reference |

| Molecular Formula | C₄H₈N₂O₂ | nih.govuni.lu |

| Molecular Weight | 116.12 g/mol | nih.gov |

| Monoisotopic Mass | 116.05858 Da | uni.lu |

| Primary Technique | High-Resolution Mass Spectrometry (HRMS) | rsc.org |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.com |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational frequencies include:

N-N=O stretching: The nitroso group gives rise to characteristic strong absorption bands. The precise frequency can provide insights into the electronic environment and the E/Z isomerism.

C-N stretching: Vibrations associated with the carbon-nitrogen bonds of the oxazolidine ring.

C-O-C stretching: The ether linkage within the oxazolidine ring will have a characteristic stretching frequency.

C-H stretching and bending: Vibrations from the methyl group and the methylene (B1212753) groups of the ring.

While specific, detailed vibrational spectroscopy studies exclusively on this compound are not extensively reported in the provided context, the analysis of related oxazolidine and N-nitroso compounds indicates that IR spectroscopy is a valuable tool for confirming the presence of the key functional groups and for studying the structural characteristics of the molecule. odu.edu

Fourier Transform Infrared (FTIR) Spectroscopy Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The FTIR spectrum of a related compound, N-Nitroso-2,4,4-trimethyloxazolidine, provides insight into the characteristic vibrational frequencies that can be expected for this compound. spectrabase.com The key functional groups and their expected absorption regions are detailed in the table below.

Table 1: Expected FTIR Spectral Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C-H (Alkyl) | 2850-3000 | Stretching |

| C-N | 1000-1350 | Stretching |

| N-N=O (Nitroso) | 1430-1500 | N=O Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. Molecules containing conjugated π systems or heteroatoms with non-bonding electrons, such as the nitroso group in this compound, exhibit characteristic UV-Vis absorption bands. libretexts.orglibretexts.org The n → π* transition of the nitroso group is a key feature in the UV-Vis spectrum of nitrosamines. libretexts.org

The absorption maximum (λmax) for nitrosamines typically falls within the UV region. For instance, the conjugated pi system in 4-methyl-3-penten-2-one results in a strong UV absorbance at 236 nm due to a π - π* transition and another at 314 nm from an n to π* transition of the oxygen's lone pair electrons. libretexts.org The exact λmax for this compound would depend on the solvent used and the specific electronic environment of the chromophore. msu.edu

Chromatographic Methods in Analytical Research

Chromatographic techniques are indispensable for the separation and quantification of this compound from complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. The development of an HPLC method for this compound would involve the careful selection of a stationary phase, mobile phase, and detector. pensoft.net

A typical HPLC system for nitrosamine (B1359907) analysis might utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. pensoft.netgoogle.com UV detection is commonly used, with the wavelength set to the λmax of the compound to ensure maximum sensitivity. google.comsigmaaldrich.com

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 25 cm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at λmax |

| Injection Volume | 10 µL |

Gas Chromatography (GC) with Specific Detectors

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds like many nitrosamines. For enhanced sensitivity and selectivity, specific detectors such as the Thermal Energy Analyzer (TEA) and the Nitrogen Chemiluminescence Detector (NCD) are often employed.

The Thermal Energy Analyzer (TEA) is highly specific for nitroso compounds. filab.frfood.gov.uk It works by pyrolyzing the eluting compounds, which cleaves the N-NO bond. The resulting nitric oxide (NO) radical reacts with ozone to produce excited nitrogen dioxide (NO2*), which then emits light upon relaxation. usp.org This chemiluminescence is detected by a photomultiplier tube, providing a highly selective signal for nitrosamines. filab.frusp.org

The Nitrogen Chemiluminescence Detector (NCD) is another selective detector for nitrogen-containing compounds. researchgate.net It operates by high-temperature pyrolysis, which converts nitrogen in the sample to nitric oxide (NO). libretexts.org The subsequent reaction with ozone produces chemiluminescence, allowing for the sensitive detection of nitrogenous compounds. researchgate.netlibretexts.org

Table 3: Typical GC Operating Conditions for Nitrosamine Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Injector Temperature | 200-250 °C |

| Oven Program | Temperature gradient optimized for separation |

| Carrier Gas | Helium or Nitrogen |

| Detector | TEA or NCD |

Advanced Sample Preparation and Derivatization Techniques for Analysis

Effective sample preparation is crucial for accurate and reliable analysis, especially at trace levels. For nitrosamines, this often involves extraction and cleanup steps to remove interfering matrix components. epa.gov

Solid-Phase Extraction (SPE) is a common technique used to isolate and concentrate nitrosamines from various matrices. qascf.com Different sorbents can be employed depending on the sample matrix and the properties of the target analyte.

Derivatization can be employed to improve the chromatographic properties or detectability of an analyte. chromatographyonline.com For nitrosamines, derivatization is not always necessary, particularly when using highly selective detectors like the TEA. However, in some cases, derivatization to form more volatile or UV-active compounds can be advantageous. qascf.com For instance, certain non-volatile N-nitrosamines can be analyzed by GC after derivatization with silylating reagents. qascf.com

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical chemistry studies focused exclusively on the compound this compound. While extensive research exists for related N-nitroso compounds and oxazolidine derivatives, specific quantum chemical calculations, molecular dynamics simulations, and detailed conformational analyses for this compound are not present in the public domain. Consequently, the creation of a detailed scientific article as per the requested outline is not feasible at this time.

General theoretical frameworks for similar molecules suggest that such a study would be valuable. For instance, research on other five-membered ring nitrosamines has utilized Density Functional Theory (DFT) to investigate molecular structures, thermodynamic energies, and rotational barriers around the N-N bond. researchgate.net These studies often explore the relative stabilities of different isomers and the effects of substituents on the compound's energetic properties. researchgate.net

Similarly, computational methods have been successfully applied to study the conformational preferences of various oxazolidine derivatives. researchgate.netrsc.orgrsc.org These investigations often combine NMR spectroscopy with theoretical calculations to elucidate the three-dimensional structures and intramolecular interactions of these molecules. researchgate.netrsc.orgrsc.orgcdnsciencepub.com

Although the methodologies for such a study are well-established, the specific data for this compound—including its precise molecular geometry, electronic structure, calculated spectroscopic parameters, and energetic properties—remain uninvestigated or unpublished in accessible scientific literature. The compound is listed in chemical databases, and its basic properties are known, but in-depth computational research is absent. nih.govuni.lu One study briefly mentions "N-Nitroso-5-methyl-1,3-oxazolidine" as an impurity in a commercial cutting fluid, but provides no computational details. tandfonline.com

Without dedicated research on this compound, any attempt to provide the specific data requested in the outline would be speculative and would not adhere to the principles of scientific accuracy. Future computational studies are necessary to generate the specific data points required for a comprehensive analysis of this particular compound.

Computational and Theoretical Chemistry Studies of 5 Methyl 3 Nitrosooxazolidine

Reaction Mechanism Modeling

Computational chemistry provides powerful tools to model reaction mechanisms at a molecular level, offering insights into pathways that are often difficult to observe experimentally. For nitrosamines, a primary focus of such studies is the metabolic activation pathway, which is believed to be responsible for their biological activity.

The critical first step in the metabolic activation of many nitrosamines is the enzymatic α-hydroxylation, a reaction mediated by cytochrome P450 (CYP) enzymes. nih.govmdpi.com This process involves the abstraction of a hydrogen atom from a carbon atom adjacent (in the α-position) to the nitroso-substituted nitrogen, followed by hydroxyl radical rebound. Quantum mechanical (QM) methods are employed to map the potential energy surface of this reaction, identifying the minimum energy pathways and the structures of the associated transition states. mhlw.go.jp

For a molecule like 5-methyl-3-nitrosooxazolidine, there are two α-carbons available for hydroxylation: C2 and C4. Computational models can calculate the activation energy (ΔG‡) for hydrogen abstraction from each site, predicting the regioselectivity of the reaction. Studies on similar cyclic nitrosamines, such as N-nitrosopyrrolidines, have successfully calculated the transition state geometries for this crucial step. mhlw.go.jp

Another significant reaction pathway that is readily studied computationally is the rotation around the N-N bond, which leads to the interconversion of E and Z isomers (or rotamers). researchgate.net Due to the partial double bond character of the N-N bond, this rotation has a considerable energy barrier. DFT calculations have been used to determine the ground state structures of the isomers and the transition state for their interconversion in various five-membered cyclic nitrosamines. researchgate.netresearchgate.net The calculated activation Gibbs free energy (ΔG‡) for this rotation in related compounds varies significantly based on the ring structure and substituents. researchgate.net

| Property | Description | Computational Finding for Analogous Compounds |

| Metabolic Activation Pathway | The primary pathway is α-hydroxylation at carbons adjacent to the nitrosamine (B1359907) group (C2 and C4), mediated by CYP enzymes. | QM calculations determine the activation energies and transition state structures for this reaction, predicting its feasibility and regioselectivity. mhlw.go.jp |

| Isomerization Pathway | Rotation around the N-N bond allows for the interconversion between E and Z geometric isomers. | DFT methods are used to calculate the rotational energy barrier and the transition state for this process. researchgate.net |

Computational modeling is crucial for characterizing the highly reactive and often transient intermediates formed during chemical reactions.

α-Hydroxy Nitrosamines: The product of the initial metabolic activation is an α-hydroxy nitrosamine. mdpi.com These intermediates are typically unstable and spontaneously decompose. Computational methods can predict their geometric structures, stability, and preferred decomposition pathways. For this compound, this would be either 2-hydroxy-5-methyl-3-nitrosooxazolidine or 4-hydroxy-5-methyl-3-nitrosooxazolidine.

Ring Opening and Diazonium Ion Formation: The decomposition of the α-hydroxy intermediate leads to the opening of the oxazolidine (B1195125) ring and the formation of a highly electrophilic alkyldiazonium ion. mdpi.com This reactive species is considered the ultimate carcinogenic agent for many nitrosamines, as it can readily alkylate biological macromolecules like DNA. Theoretical studies can model the heterolysis of the C-N bond in the α-hydroxylated intermediate and the subsequent formation of the diazonium ion, providing insight into its reactivity.

E/Z Isomers: The E and Z rotamers of this compound represent stable intermediates that can be individually characterized using computational methods. researchgate.net Theoretical calculations can predict their relative stabilities, dipole moments, and spectroscopic properties. For N-nitrosooxazolidine and its 2-methyl derivative, the E rotamer (where the oxygen of the nitroso group is trans to the oxazolidine ring) is found to be predominant. researchgate.net

| Intermediate | Description | Role in Reaction Mechanism |

| α-Hydroxy Nitrosamine | The initial product of metabolic α-hydroxylation. | Unstable intermediate that rapidly decomposes. mdpi.com |

| Alkyldiazonium Ion | A highly reactive electrophile formed upon ring opening of the α-hydroxy nitrosamine. | The ultimate reactive species capable of alkylating DNA. nih.gov |

| E/Z Isomers | Geometric isomers resulting from restricted rotation around the N-N bond. | Stable ground state conformers whose relative populations can influence overall reactivity. researchgate.net |

Structure-Reactivity Relationships from Computational Data

By systematically altering the structure of a molecule in silico and calculating the resulting energetic and electronic properties, computational chemistry can establish clear structure-reactivity relationships (SRRs).

The following table, adapted from computational studies on analogous five-membered rings, illustrates how ring structure and substitution affect the calculated Gibbs free energy of activation for N-N bond rotation. researchgate.net

| Compound | Ring Type | Substituent | Calculated ΔG‡ (kJ/mol) for N-N Rotation |

| N-Nitrosopyrrolidine | Pyrrolidine | None | 51.02 |

| N-Nitrosothiazolidine | Thiazolidine | None | 63.85 |

| N-Nitroso-1,3-oxazolidine | Oxazolidine | None | 81.39 |

| N-Nitroso-2-methylpyrrolidine | Pyrrolidine | 2-Methyl | 90.72 |

This data clearly shows that both the type of heteroatom in the ring and the presence of substituents have a profound impact on the rotational barrier, a key aspect of the compound's dynamic behavior.

Furthermore, QM-based calculations of activation energies for metabolic pathways can help rationalize the carcinogenic potency of different nitrosamines. mhlw.go.jp A lower calculated activation energy for the rate-limiting step, often the initial α-hydroxylation, typically correlates with higher reactivity and greater biological potency. By comparing these calculated values across a series of related compounds, a quantitative structure-activity relationship (QSAR) can be developed to predict the potential hazard of new or untested nitrosamine derivatives.

Q & A

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

- Methodological Answer : Systematic contradiction analysis involves: (i) Replicating studies under standardized conditions (e.g., controlled temperature, ionic strength). (ii) Employing multiple analytical methods (e.g., NMR for structural integrity, LC-MS for degradation profiling). (iii) Cross-referencing with structurally similar nitroso compounds to identify trends in pH sensitivity .

Q. What strategies can improve synthetic yields beyond the current 38% benchmark?

- Methodological Answer : Yield optimization may involve: (i) Catalyst screening (e.g., Lewis acids like ZnCl₂ or Brønsted acids). (ii) Solvent optimization (e.g., switching to ionic liquids for enhanced solubility). (iii) Microwave-assisted synthesis to reduce reaction time and side-product formation .

Q. What mechanistic insights explain the nitroso group’s role in biological interactions?

- Methodological Answer : The nitroso group’s electron-withdrawing nature modulates the compound’s affinity for biological targets. Molecular docking studies (e.g., with enzymes like HSP70 or EGFR) can reveal binding interactions, while mutagenesis assays validate functional group contributions to activity. Isotopic labeling (e.g., ¹⁵N) may track metabolic pathways .

Data Interpretation & Validation

Q. How should researchers validate the purity of this compound in complex matrices?

- Methodological Answer : Use isotope-dilution mass spectrometry (IDMS) with internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects. Chromatographic separation (HPLC or UPLC) coupled with dual detection (UV and MS) enhances specificity .

Q. What computational tools are recommended for predicting the compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the nitroso group’s electronic effects and reaction pathways. Software like Gaussian or ORCA can simulate transition states for oxidation/reduction reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.